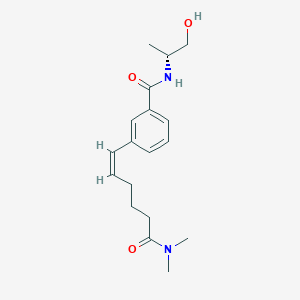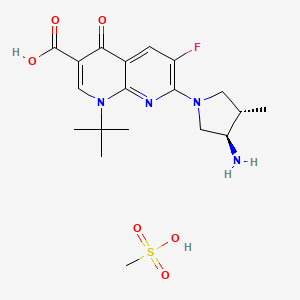![molecular formula C14H8O5 B3061538 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy- CAS No. 123297-91-6](/img/structure/B3061538.png)
Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PMID26394986-Compound-50 is a small molecular drug developed by Boston Biomedical, Inc. The compound has the chemical formula C14H8O5 and is known for its inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway . This pathway is crucial in mediating cellular responses to various growth factors and cytokines, making the compound significant in therapeutic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PMID26394986-Compound-50 involves a multi-step process. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Oxidation and Reduction: The intermediate compounds undergo oxidation and reduction reactions to introduce the necessary functional groups.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: Industrial production of PMID26394986-Compound-50 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
PMID26394986-Compound-50 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the STAT3 pathway and its inhibitors.
Biology: Investigated for its role in modulating cellular responses to cytokines and growth factors.
Medicine: Explored as a potential therapeutic agent for diseases involving the STAT3 pathway, such as cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the STAT3 pathway.
Mecanismo De Acción
The compound exerts its effects by inhibiting the STAT3 pathway. STAT3 is a transcription factor that mediates cellular responses to interleukins, growth factors, and other cytokines. Once activated, STAT3 recruits coactivators to the promoter region of target genes, leading to their transcription. PMID26394986-Compound-50 inhibits this process, thereby modulating the expression of genes involved in cell cycle regulation, apoptosis, and inflammation .
Similar Compounds:
- PMID26394986-Compound-10
- PMID26394986-Compound-20
- PMID26394986-Compound-30
Comparison: PMID26394986-Compound-50 is unique in its specific inhibition of the STAT3 pathway. While other compounds may also target STAT3, PMID26394986-Compound-50 has shown higher specificity and potency in preclinical studies. This makes it a promising candidate for further development and therapeutic applications .
Propiedades
Número CAS |
123297-91-6 |
|---|---|
Fórmula molecular |
C14H8O5 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
2-acetyl-8-hydroxybenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H8O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-5,16H,1H3 |
Clave InChI |
MYDAXHYLQBNETF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



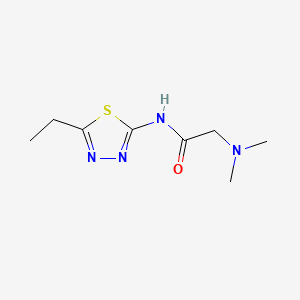


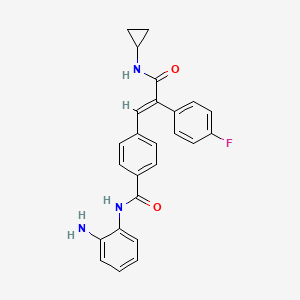


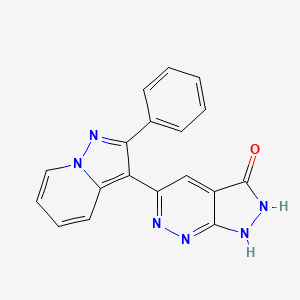
![9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B3061514.png)

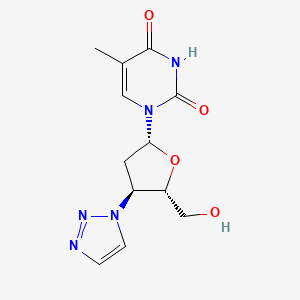

![3-Benzo[a]anthracen-12-ylthiophene](/img/structure/B3061540.png)
